N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea
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Overview
Description
N-[2-(2-methoxyphenoxy)ethyl]-N’-methylurea is an organic compound with a complex structure that includes a methoxyphenoxy group and a methylurea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-N’-methylurea typically involves multiple steps. One common method starts with the preparation of 2-(2-methoxyphenoxy)ethylamine. This intermediate is synthesized by reacting guaiacol with 1,2-dichloroethane to form 2-(2-methoxyphenoxy)ethanol, which is then converted to 2-(2-methoxyphenoxy)ethylamine through a series of reactions involving chloroethane and potassium phthalimide .
The final step involves reacting 2-(2-methoxyphenoxy)ethylamine with methyl isocyanate under controlled conditions to form N-[2-(2-methoxyphenoxy)ethyl]-N’-methylurea. The reaction is typically carried out in an organic solvent such as dichloromethane at a temperature range of 0-5°C to ensure high yield and purity .
Industrial Production Methods
Industrial production of N-[2-(2-methoxyphenoxy)ethyl]-N’-methylurea follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenoxy)ethyl]-N’-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride for introducing halogen atoms.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds
Scientific Research Applications
N-[2-(2-methoxyphenoxy)ethyl]-N’-methylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-N’-methylurea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, in the context of beta-blockers, it interacts with adrenergic receptors to exert its hypotensive effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[2-(2-methoxyphenoxy)ethyl]-N’-methylurea can be compared with similar compounds such as:
N-(2-(2-Methoxyphenoxy)ethyl)acetamide: Similar structure but with an acetamide group instead of a methylurea group.
N-(2-(2-Methoxyphenoxy)ethyl)benzylamine: Contains a benzylamine group, used in different chemical and biological contexts.
The uniqueness of N-[2-(2-methoxyphenoxy)ethyl]-N’-methylurea lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1-[2-(2-methoxyphenoxy)ethyl]-3-methylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-12-11(14)13-7-8-16-10-6-4-3-5-9(10)15-2/h3-6H,7-8H2,1-2H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQSWIJLLQJSEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCOC1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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